Ethyl 4-[[5-nitro-2-[(2-pyrrolidin-1-ylacetyl)amino]benzoyl]amino]benzoate
Overview
Description
Ethyl 4-[[5-nitro-2-[(2-pyrrolidin-1-ylacetyl)amino]benzoyl]amino]benzoate is a complex organic compound that features a pyrrolidine ring, a nitro group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[5-nitro-2-[(2-pyrrolidin-1-ylacetyl)amino]benzoyl]amino]benzoate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Nitro Group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Acylation: The acylation of the pyrrolidine ring with 2-pyrrolidin-1-ylacetyl chloride is performed under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.
Hydrolysis: Sodium hydroxide (basic hydrolysis), hydrochloric acid (acidic hydrolysis).
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Halogenated or sulfonated derivatives.
Hydrolysis: Carboxylic acid derivative.
Scientific Research Applications
Ethyl 4-[[5-nitro-2-[(2-pyrrolidin-1-ylacetyl)amino]benzoyl]amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound’s effects on cellular pathways and its potential as an inhibitor of specific enzymes are of interest.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of Ethyl 4-[[5-nitro-2-[(2-pyrrolidin-1-ylacetyl)amino]benzoyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and nitro group play crucial roles in binding to these targets, potentially inhibiting their activity and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[[5-nitro-2-[(2-pyrrolidin-1-ylacetyl)amino]benzoyl]amino]benzoate: shares similarities with other nitroaromatic compounds and pyrrolidine derivatives.
Pyrrolidine-2,5-diones: These compounds also feature the pyrrolidine ring and are studied for their biological activities.
Nitrobenzoyl Derivatives: Compounds with nitro groups on benzoyl rings are common in medicinal chemistry for their electron-withdrawing properties.
Uniqueness
The unique combination of the pyrrolidine ring, nitro group, and ethyl ester in this compound distinguishes it from other compounds. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[[5-nitro-2-[(2-pyrrolidin-1-ylacetyl)amino]benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6/c1-2-32-22(29)15-5-7-16(8-6-15)23-21(28)18-13-17(26(30)31)9-10-19(18)24-20(27)14-25-11-3-4-12-25/h5-10,13H,2-4,11-12,14H2,1H3,(H,23,28)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZCCAPOYVXSER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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